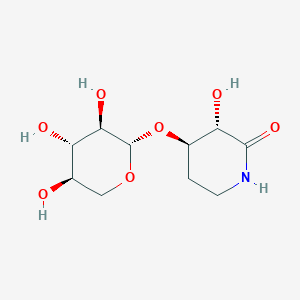
3-Hydroxy-4-(3,4,5-trihydroxy-tetrahydro-pyran-2-yloxy)-piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-(3,4,5-trihydroxy-tetrahydro-pyran-2-yloxy)-piperidin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C10H17NO7 and its molecular weight is 263.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Hydroxy-4-(3,4,5-trihydroxy-tetrahydro-pyran-2-yloxy)-piperidin-2-one is a complex organic compound belonging to the class of piperidones and glycosides. Its unique structure suggests potential biological activities that warrant detailed investigation. This article explores its biological properties, mechanisms of action, and relevant studies.
- Chemical Formula : C₁₀H₁₇NO₇
- Molecular Weight : 263.2445 g/mol
- IUPAC Name : (3S,4R)-3-hydroxy-4-{[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy}piperidin-2-one
- CAS Number : 284045-95-0
Antioxidant Properties
Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. The presence of multiple hydroxyl groups in this compound is likely to contribute to its ability to scavenge free radicals and reduce oxidative stress.
Enzyme Inhibition
Molecular docking studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS). This inhibition could lead to reduced nitric oxide production, which is implicated in various inflammatory diseases .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Studies have shown that similar piperidine derivatives can modulate neurotransmitter systems and protect neuronal cells from apoptosis under oxidative stress conditions.
- Free Radical Scavenging : The hydroxyl groups in the compound can donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
- Enzyme Interaction : The compound may interact with active sites of enzymes like iNOS through hydrogen bonding and hydrophobic interactions, altering their activity and reducing inflammatory responses.
- Cell Signaling Modulation : It is hypothesized that the compound may influence G protein-coupled receptor (GPCR) signaling pathways, which are critical in various physiological processes including inflammation and neuroprotection .
Study 1: Antioxidant Activity
A study assessed the antioxidant capacity of various piperidine derivatives using DPPH radical scavenging assays. Results indicated that compounds with similar structural features to this compound exhibited significant scavenging activity compared to standard antioxidants.
Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that treatment with this compound reduced nitric oxide levels in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Propriétés
Numéro CAS |
284045-95-0 |
|---|---|
Formule moléculaire |
C10H17NO7 |
Poids moléculaire |
263.24 g/mol |
Nom IUPAC |
(3S,4R)-3-hydroxy-4-[(2S,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypiperidin-2-one |
InChI |
InChI=1S/C10H17NO7/c12-4-3-17-10(8(15)6(4)13)18-5-1-2-11-9(16)7(5)14/h4-8,10,12-15H,1-3H2,(H,11,16)/t4-,5-,6+,7+,8?,10+/m1/s1 |
Clé InChI |
BHZMHPRIYUPDCT-NPTBQUCTSA-N |
SMILES |
C1CNC(=O)C(C1OC2C(C(C(CO2)O)O)O)O |
SMILES isomérique |
C1CNC(=O)[C@H]([C@@H]1O[C@H]2C([C@H]([C@@H](CO2)O)O)O)O |
SMILES canonique |
C1CNC(=O)C(C1OC2C(C(C(CO2)O)O)O)O |
Synonymes |
(3S,4R)-3-Hydroxy-4-(β-D-xylopyranosyloxy)-2-piperidinone; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















